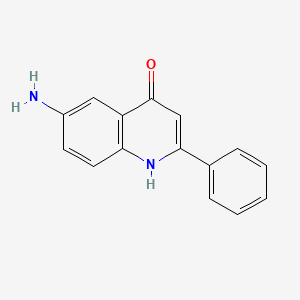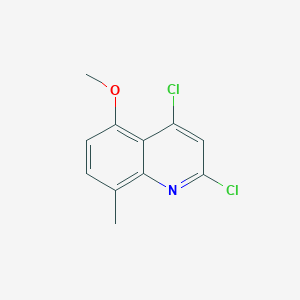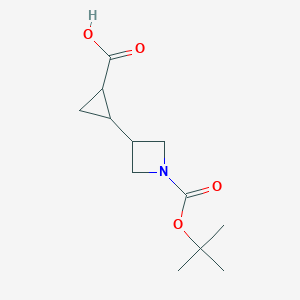
6-Amino-2-phenylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-phenylquinolin-4-ol is a heterocyclic compound with the molecular formula C15H12N2O. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. This compound is known for its unique structure, which includes an amino group at the 6th position, a phenyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry .
Métodos De Preparación
The synthesis of 6-Amino-2-phenylquinolin-4-ol can be achieved through several methods. One common synthetic route involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent. This method uses hydrochloric acid as a catalyst and results in high yields . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols, which are environmentally friendly and efficient .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
6-Amino-2-phenylquinolin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product .
For example, oxidation of this compound can lead to the formation of quinolin-4-one derivatives, while reduction can yield 6-amino-2-phenylquinolin-4-amine. Substitution reactions can introduce different functional groups at various positions on the quinoline ring, resulting in a wide range of derivatives with unique properties .
Aplicaciones Científicas De Investigación
6-Amino-2-phenylquinolin-4-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer activities .
In the pharmaceutical industry, derivatives of this compound are being explored as potential drug candidates for various diseases. Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 6-Amino-2-phenylquinolin-4-ol involves its interaction with specific molecular targets and pathways within cells. For instance, it can inhibit the activity of certain enzymes or interfere with the replication of viral DNA, leading to its antiviral effects . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its effectiveness in various applications. These interactions allow it to bind to its targets with high affinity and specificity, resulting in the desired biological effects .
Comparación Con Compuestos Similares
6-Amino-2-phenylquinolin-4-ol can be compared with other similar compounds, such as quinoline, quinolin-4-ol, and 2-phenylquinoline. While these compounds share a similar quinoline backbone, the presence of different functional groups at various positions gives them unique properties and applications .
For example, quinoline itself is a basic compound with a wide range of applications in medicinal chemistry. Quinolin-4-ol, on the other hand, has a hydroxyl group at the 4th position, making it more hydrophilic and suitable for different types of reactions. 2-Phenylquinoline has a phenyl group at the 2nd position, similar to this compound, but lacks the amino and hydroxyl groups, which limits its versatility .
Propiedades
Número CAS |
80789-70-4 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
6-amino-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12N2O/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,16H2,(H,17,18) |
Clave InChI |
YYHYWCOWAWBTGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11869950.png)




